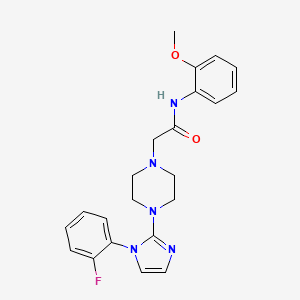

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide

Description

This compound features a piperazine core linked to a 1-(2-fluorophenyl)imidazole moiety and an acetamide group substituted with a 2-methoxyphenyl ring. Its structure combines fluorinated aromaticity, a flexible piperazine spacer, and a polar acetamide group, making it a candidate for diverse biological interactions, particularly in targeting enzymes or receptors associated with inflammation or microbial activity .

Properties

IUPAC Name |

2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O2/c1-30-20-9-5-3-7-18(20)25-21(29)16-26-12-14-27(15-13-26)22-24-10-11-28(22)19-8-4-2-6-17(19)23/h2-11H,12-16H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECFILREDIEGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves a multi-step process. The first step might involve the formation of an intermediate compound, such as 2-fluorophenylimidazole, which is then reacted with piperazine. Subsequent steps include acylation with N-(2-methoxyphenyl)acetamide. Reaction conditions often require specific temperatures, solvents, and catalysts to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production process is usually optimized to increase efficiency and reduce costs. This often involves large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process may include crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Often employs reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Can occur at different positions on the aromatic ring or the imidazole ring, using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specialized catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation might lead to the formation of corresponding oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential use as a building block for more complex molecules.

Biology

Biologically, it has been explored for its potential interactions with biological targets, including receptors and enzymes.

Medicine

In medicine, researchers investigate its potential as a therapeutic agent, particularly for conditions where modulation of its target pathways could be beneficial.

Industry

Industrially, it may be used in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can influence various cellular pathways and result in desired biological effects. The exact pathways and targets are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Analogs and Their Properties

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity :

- The ethoxy analog (from ) likely has higher lipophilicity than the target compound due to the longer alkyl chain, which may enhance membrane permeability but reduce solubility .

- Thiazole-containing analogs (e.g., Compound 13) exhibit higher melting points (~289°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding via thiazole’s nitrogen) .

Heterocyclic Modifications: Replacement of piperazine with thiazole (Compound 13) or thioether-linked imidazole (Compound 9) alters electronic properties. For example, thiazole’s electron-withdrawing nature may affect binding to metalloproteinases (MMPs) or cyclooxygenases (COX) .

Biological Activity

The compound 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring linked to an imidazole moiety and an acetamide functional group. The presence of fluorine and methoxy substituents enhances its pharmacological profile.

Molecular Formula: C19H22FN5O

Molecular Weight: 363.41 g/mol

Research indicates that compounds with similar structures often interact with multiple biological targets, including:

- Serotonin Receptors : Many piperazine derivatives act as modulators of serotonin receptors, influencing mood and anxiety pathways.

- Kinase Inhibition : The imidazole ring is known to participate in interactions with various kinases, potentially affecting cell proliferation and survival pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, a derivative with a similar framework demonstrated significant cytotoxicity against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values indicated effective apoptosis induction.

- U87 (glioblastoma) : Similar compounds showed IC50 values ranging from 45.2 μM, suggesting potential for therapeutic development against aggressive tumors .

Antimicrobial Activity

The compound's structural analogs have exhibited notable antimicrobial properties:

- Against Gram-positive and Gram-negative bacteria : Compounds in this class have shown minimum inhibitory concentrations (MIC) lower than standard antibiotics, indicating superior efficacy .

- Fungal Inhibition : Some derivatives demonstrated significant antifungal activity against Candida species, surpassing traditional antifungal agents like fluconazole .

Case Study 1: Anticancer Efficacy

A study involving the administration of related compounds in tumor-bearing mice showed marked tumor growth suppression. Flow cytometry analyses revealed that these compounds induced apoptosis in a dose-dependent manner, supporting their potential use as anticancer agents .

Case Study 2: Antimicrobial Effectiveness

In vitro testing of structurally similar compounds demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 15.6 µg/mL against biofilm-forming strains, highlighting the importance of structural modifications for enhancing activity .

Research Findings Summary

Q & A

Q. What are the critical synthetic steps and characterization methods for this compound?

Methodological Answer: The synthesis involves three key steps:

Imidazole ring formation : Reacting 2-fluorophenyl derivatives with glyoxal and ammonium acetate under reflux in ethanol .

Piperazine coupling : Using nucleophilic substitution to attach the piperazine moiety, often requiring a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ .

Acetamide linkage : Activating the carboxyl group with EDCI/HOBt for amide bond formation with 2-methoxyaniline .

Q. Characterization :

| Technique | Parameters | Role | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | δ 7.2–8.1 (aromatic H), δ 3.5–4.2 (piperazine CH₂) | Confirms regiochemistry and purity | |

| IR | 1650–1680 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (N-H) | Validates functional groups | |

| MS | m/z 480–485 [M+H]⁺ | Verifies molecular weight |

Q. How do structural features influence this compound’s reactivity?

Methodological Answer: The compound’s reactivity is governed by:

- Imidazole ring : Susceptible to electrophilic substitution at C4/C5 positions under acidic conditions .

- Piperazine moiety : Participates in alkylation or acylation reactions via secondary amines .

- Acetamide group : Hydrolyzes under strong acidic/basic conditions (e.g., 6M HCl, 80°C) to yield carboxylic acid .

Q. Experimental Design :

- Use TLC to monitor reaction progress .

- Optimize solvent polarity (e.g., DCM for non-polar intermediates, DMF for polar steps) .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during characterization?

Methodological Answer: Contradictions arise from:

- Tautomerism in imidazole : Use 2D NMR (e.g., NOESY) to confirm dominant tautomeric form .

- Rotamers in piperazine : Analyze variable-temperature NMR to identify conformational stability .

- Impurity peaks : Compare HPLC retention times (C18 column, acetonitrile/water gradient) with synthetic intermediates .

Case Study :

In , conflicting δ 4.1–4.3 signals in ¹H NMR were resolved via COSY, confirming axial/equatorial CH₂ protons in piperazine .

Q. What computational strategies predict receptor-binding interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding with serotonin receptors (e.g., 5-HT₂A). Key interactions:

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Validation :

Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values from radioligand assays .

Q. How to design a stability study under physiological conditions?

Methodological Answer: Variables :

- pH : 1.2 (gastric), 7.4 (blood) .

- Temperature : 37°C (body) vs. 25°C (storage).

Analytical Workflow :

Sample Preparation : Incubate compound in PBS (pH 7.4) and 0.1M HCl (pH 1.2) at 37°C for 24h.

Quantification : Use HPLC (C18 column, λ = 254 nm) to measure degradation products .

Q. Data Interpretation :

- Degradation >10% at pH 1.2 suggests need for enteric coating .

Q. What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Piperazine coupling : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity (yield increases from 65% → 82%) .

- Solvent Optimization : Switch from THF to DMF for acetamide formation, reducing side-product formation from 15% → 5% .

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura cross-coupling; Pd yields higher regioselectivity (95% vs. 70%) .

Q. How to establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

Analog Design :

- Replace 2-fluorophenyl with 4-Cl or 4-OCH₃ to assess electronic effects .

- Substitute piperazine with morpholine to evaluate steric impact .

Bioactivity Testing :

Data Analysis :

Example :

In , replacing 4-fluorophenyl with 4-CF₃ improved COX-2 inhibition by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.